4-tert-Butyl-N-(4-fluorobenzyl)aniline safety data sheet and SDS download
4-tert-Butyl-N-(4-fluorobenzyl)aniline safety data sheet and SDS download
Comprehensive Safety Data and Handling Protocol for 4-tert-Butyl-N-(4-fluorobenzyl)aniline in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of specific functional groups is essential for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. 4-tert-Butyl-N-(4-fluorobenzyl)aniline (CAS: 1041549-32-9) is a highly specialized secondary aromatic amine utilized as a screening compound and building block in medicinal chemistry[1][2]. The compound features two critical motifs: a tert-butyl group that imparts significant steric bulk and lipophilicity, and a 4-fluorobenzyl substituent. The fluorine atom at the para-position of the benzyl ring is a classic bioisosteric strategy used to block metabolic oxidation, enhance metabolic stability, and modulate the electronic properties of the molecule[3][4][5].
However, as an N-alkylaniline derivative, this compound carries inherent toxicological risks, most notably the potential to induce methemoglobinemia[6][7]. This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic toxicology, safety data sheet (SDS) parameters, and field-proven experimental handling protocols for 4-tert-Butyl-N-(4-fluorobenzyl)aniline.
Physicochemical Profiling
Understanding the physical and chemical properties of a compound is the first step in predicting its behavior in both biological systems and laboratory environments. The data below summarizes the core identifiers and properties of 4-tert-Butyl-N-(4-fluorobenzyl)aniline[2][8].
| Property | Value / Description |
| Chemical Name | 4-tert-Butyl-N-(4-fluorobenzyl)aniline |
| CAS Registry Number | 1041549-32-9 |
| Molecular Formula | C17H20FN |
| Molecular Weight | 257.34 g/mol |
| Structural Class | Secondary Aromatic Amine (N-alkylaniline) |
| Physical State | Solid / Liquid (Dependent on ambient temperature and purity) |
| Lipophilicity | High (Driven by the tert-butyl and fluorobenzyl groups) |
Mechanistic Toxicology & Hazard Assessment
The primary toxicological concern when handling aniline derivatives is their ability to interfere with oxygen transport in the blood[9]. The toxicity is not typically caused by the parent compound itself, but rather by its hepatic metabolites.
The Mechanism of Methemoglobinemia: Upon systemic absorption (which is enhanced by the lipophilic nature of the tert-butyl and fluorobenzyl groups), the aniline moiety is oxidized by hepatic cytochrome P450 enzymes (predominantly CYP2E1) into an N-hydroxylamine intermediate[6][7]. This reactive intermediate undergoes a futile redox cycle within erythrocytes. It donates an electron to oxygen, forming a superoxide anion, while simultaneously oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[6]. The resulting methemoglobin is incapable of binding oxygen, leading to tissue hypoxia, cyanosis, and potentially fatal asphyxiation at high concentrations[9].
Figure 1: Mechanism of aniline-induced methemoglobinemia and Methylene Blue rescue pathway.
Clinical Antidote Causality: If accidental exposure leads to methemoglobinemia, the standard clinical intervention is the intravenous administration of Methylene Blue[6]. Methylene blue acts as an exogenous electron carrier. It interacts with the enzyme cytochrome b5 reductase to rapidly reduce the toxic ferric methemoglobin (Fe³⁺) back to functional ferrous hemoglobin (Fe²⁺)[6]. It is critical to monitor the patient continuously, as the lipophilic nature of aryl amines can cause a "rebound" effect where methemoglobin levels rise again after the initial dose of Methylene Blue wears off[10].
Safety Data Sheet (SDS) Core Components
While specific SDS documents vary by supplier, the structural homology of 4-tert-Butyl-N-(4-fluorobenzyl)aniline to other tert-butylanilines dictates the following standardized GHS (Globally Harmonized System) classifications and handling procedures[11][12].
| SDS Section | Directive / Classification |
| GHS Hazards | Acute Toxicity - Oral/Dermal/Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Repeated Exposure (Blood)[11][12]. |
| Signal Word | WARNING or DANGER (Depending on concentration/formulation)[11]. |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. The lipophilicity of the fluorobenzyl group accelerates dermal absorption, making rapid decontamination critical[4][11]. |
| First Aid (Inhalation) | Move to fresh air. If cyanosis (blue lips/skin) is observed, administer oxygen and seek immediate medical attention for potential Methylene Blue therapy[9][11]. |
| Storage | Store in a tightly closed container under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidative degradation of the amine[12]. |
Experimental Workflow: Safe Handling & Reaction Protocol
To synthesize target drugs, 4-tert-Butyl-N-(4-fluorobenzyl)aniline is frequently subjected to N-acylation or cross-coupling reactions. The following protocol outlines a self-validating system for the N-Acylation of this compound, designed to maximize yield while minimizing exposure risks.
Causality of Experimental Choices: The secondary amine nitrogen in this compound is highly sterically hindered by both the bulky tert-butyl group on the aniline ring and the 4-fluorobenzyl substituent. To drive the acylation to completion, a highly reactive electrophile (e.g., an acid chloride) must be used. Furthermore, a catalytic nucleophilic promoter like 4-Dimethylaminopyridine (DMAP) is required to form a highly reactive acylpyridinium intermediate, alongside a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl without competing for the electrophile.
Step-by-Step Methodology:
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Preparation & PPE: Don a fitted respirator (Type ABEK filter), double nitrile gloves, and a chemical-resistant lab coat[12]. Ensure the fume hood face velocity is >100 fpm.
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Reagent Charging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 4-tert-Butyl-N-(4-fluorobenzyl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.
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Base Addition: Add DIPEA (2.0 eq) and a catalytic amount of DMAP (0.1 eq) to the solution. Stir for 5 minutes at room temperature.
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Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add the desired acid chloride (1.2 eq) via syringe to control the exothermic reaction and prevent aerosolization of the toxic amine.
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Self-Validation (Reaction Monitoring): Allow the reaction to warm to room temperature. After 2 hours, sample 10 µL of the mixture, dilute in Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z ~258 [M+H]⁺) disappears and the corresponding acylated product mass emerges.
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: A basic quench neutralizes the HCl and DIPEA·HCl salts, keeping the unreacted amine in its free-base (organic-soluble) form, preventing it from contaminating the aqueous waste stream. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Figure 2: High-containment experimental workflow for handling toxic sterically hindered N-alkylanilines.
SDS Download & Vendor Sourcing Strategy
Because 4-tert-Butyl-N-(4-fluorobenzyl)aniline is a specialized screening compound rather than a bulk commodity chemical, its SDS is not universally hosted on generic safety databases. Drug development professionals must source the SDS directly from specialized chemical synthesis vendors.
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EvitaChem: Lists the compound under their screening compounds catalog (Product ID: P145222). The SDS can be requested via their technical support portal[2].
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ChemWhat: Provides detailed identifiers for CAS 1041549-32-9 and offers direct contact forms to request safety and hazard codes from approved manufacturers[8].
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Echemi: Lists the compound as a pharmaceutical intermediate/building block supplied by vendors such as Hangzhou Leap Chem Co., Ltd. Registered users can download the SDS directly from the product landing page[1].
When downloading the SDS, ensure the document complies with the regulatory standards of your specific region (e.g., OSHA 29 CFR 1910.1200 in the US, or REACH in the EU) and verify that the revision date is within the last three years to guarantee up-to-date hazard classifications[11][12].
References
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4-трет-бутил-N-(4-фторбензил)анілін, 97%, CAS#: 1041549-32-9 - ChemWhat. chemwhat.com.ua. Available at: [Link]
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Tox and Hound - Fellow Friday - Methylene Blue Infusions. toxandhound.com. Available at: [Link]
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Get your patient on Methylene Blue - Methylene Blue injection - PrescriberPoint. prescriberpoint.com. Available at: [Link]
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- 5. cymitquimica.com [cymitquimica.com]
- 6. Tox and Hound - Fellow Friday - Methylene Blue Infusions [toxandhound.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-трет-бутил-N-(4-фторбензил)анілін, 97%, CAS#: 1041549-32-9 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]
- 9. 2-tert-Butylaniline - Safety Data Sheet [chemicalbook.com]
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